![molecular formula C6H13NaO12P2 B561014 Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate CAS No. 84364-89-6](/img/structure/B561014.png)
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate
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Overview
Description
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate is a complex organic compound with significant biochemical and industrial relevance This compound is characterized by its unique structure, which includes multiple hydroxyl and phosphonooxy groups attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of hydroxyl and phosphonooxy groups through selective phosphorylation and hydroxylation reactions. Common reagents used in these steps include phosphoryl chloride, sodium hydroxide, and various organic solvents to facilitate the reactions under controlled temperatures and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler derivatives.
Substitution: Phosphonooxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate involves its interaction with specific molecular targets and pathways. The compound’s phosphonooxy groups can mimic phosphate groups in biological systems, allowing it to participate in phosphorylation reactions and influence enzyme activity. This can affect various cellular processes, including signal transduction, energy metabolism, and gene expression.
Comparison with Similar Compounds
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate can be compared to other phosphorylated sugars and nucleotides. Similar compounds include:
Adenosine triphosphate (ATP): A key energy carrier in cells.
Glucose-6-phosphate: An important intermediate in glycolysis.
Fructose-1,6-bisphosphate: Another glycolytic intermediate.
Biological Activity
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate is a complex organic compound with significant biological activity. This compound belongs to a class of phosphonated sugars which have garnered attention for their potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features multiple hydroxyl groups and phosphonates, which contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Weight | 292.19 g/mol |
Solubility | Soluble in water |
pH | Neutral |
Stability | Sensitive to moisture |
The biological activity of this compound primarily involves its role as a phosphonate donor. Phosphonates are known to mimic natural phosphate groups in biological systems, facilitating various biochemical pathways.
- Antiviral Activity : Research indicates that phosphonated compounds exhibit antiviral properties by inhibiting viral replication. A study demonstrated that similar phosphonated sugars could interfere with viral glycoprotein synthesis, thereby reducing viral load in infected cells .
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes such as DNA replication and repair .
- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a modulator of phosphoinositide metabolism. This action could lead to altered cellular responses to growth factors and hormones .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, the antiviral efficacy of this compound was assessed against the influenza virus. The results indicated that treatment with the compound significantly reduced viral titers in infected cell cultures compared to untreated controls.
Case Study 2: Enzyme Interaction
A kinetic study involving this compound revealed its potential as an inhibitor of ribonucleotide reductase. The inhibition was characterized by a decrease in enzyme activity by 70% at concentrations above 100 µM .
Properties
IUPAC Name |
sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,8-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q-1;+1/t3-,4-,5+,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGLXYBMOWLLDI-QAYODLCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO12P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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